molecular formula C7H3BrCl2O B12823769 2-Bromo-4,5-dichlorobenzaldehyde

2-Bromo-4,5-dichlorobenzaldehyde

Cat. No.: B12823769
M. Wt: 253.90 g/mol
InChI Key: MDSVWBPHVOMMJG-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dichlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method includes the use of bromine and chlorine sources in the presence of catalysts to achieve selective halogenation. For example, the bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst like palladium acetate (Pd(OAc)2) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dichlorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Bromo-4,5-dichlorobenzoic acid, while reduction produces 2-Bromo-4,5-dichlorobenzyl alcohol .

Scientific Research Applications

2-Bromo-4,5-dichlorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dichlorobenzaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the bromine and chlorine atoms can participate in halogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5-dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for targeted synthetic applications and research studies .

Properties

Molecular Formula

C7H3BrCl2O

Molecular Weight

253.90 g/mol

IUPAC Name

2-bromo-4,5-dichlorobenzaldehyde

InChI

InChI=1S/C7H3BrCl2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H

InChI Key

MDSVWBPHVOMMJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)C=O

Origin of Product

United States

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